molecular formula C18H27NO3 B5750488 N-cyclooctyl-2-(3,4-dimethoxyphenyl)acetamide

N-cyclooctyl-2-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B5750488
M. Wt: 305.4 g/mol
InChI Key: FWNZCZUNJNXREX-UHFFFAOYSA-N
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Description

N-cyclooctyl-2-(3,4-dimethoxyphenyl)acetamide is a chemical compound characterized by its unique structure, which includes a cyclooctyl group attached to an acetamide moiety, and a 3,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclooctyl-2-(3,4-dimethoxyphenyl)acetamide typically involves the following steps:

  • Preparation of Cyclooctylamine: Cyclooctylamine is synthesized through the reduction of cyclooctanone using a suitable reducing agent such as lithium aluminum hydride (LiAlH4).

  • Formation of Acetamide: The cyclooctylamine is then reacted with acetic anhydride to form cyclooctyl acetamide.

  • Coupling with 3,4-Dimethoxyphenyl Group: The final step involves the reaction of cyclooctyl acetamide with 3,4-dimethoxyphenyl acyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-cyclooctyl-2-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used, with reaction conditions typically involving polar aprotic solvents.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives depending on the specific oxidation conditions.

  • Reduction Products: Reduced analogs of the compound.

  • Substitution Products: Substituted derivatives at the amide nitrogen or the aromatic ring.

Scientific Research Applications

N-cyclooctyl-2-(3,4-dimethoxyphenyl)acetamide has several scientific research applications:

  • Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It may serve as a tool compound in biological studies to investigate enzyme inhibition or receptor binding.

  • Industry: Use in the production of advanced materials and chemical intermediates.

Mechanism of Action

N-cyclooctyl-2-(3,4-dimethoxyphenyl)acetamide can be compared with other similar compounds, such as N-cyclohexyl-2-(3,4-dimethoxyphenyl)acetamide and N-cycloheptyl-2-(3,4-dimethoxyphenyl)acetamide. These compounds share structural similarities but differ in the size of the cycloalkyl group, which can influence their chemical properties and biological activities.

Comparison with Similar Compounds

  • N-cyclohexyl-2-(3,4-dimethoxyphenyl)acetamide

  • N-cycloheptyl-2-(3,4-dimethoxyphenyl)acetamide

The uniqueness of N-cyclooctyl-2-(3,4-dimethoxyphenyl)acetamide lies in its larger cycloalkyl group, which may confer distinct chemical and biological properties compared to its smaller counterparts.

Properties

IUPAC Name

N-cyclooctyl-2-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3/c1-21-16-11-10-14(12-17(16)22-2)13-18(20)19-15-8-6-4-3-5-7-9-15/h10-12,15H,3-9,13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNZCZUNJNXREX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2CCCCCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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